molecular formula C29H30N2O7S2 B608290 K67

K67

Cat. No.: B608290
M. Wt: 582.7 g/mol
InChI Key: VUIVGOOWLHGDPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

K67 is a chemical compound known for its specific inhibition of the interaction between Kelch-like ECH-associated protein 1 (Keap1) and phosphorylated p62 (p-p62). This interaction is crucial in the regulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a significant role in cellular defense mechanisms against oxidative stress and inflammation. This compound has shown potential in inhibiting the proliferation of hepatocellular carcinoma cells by restoring the ubiquitination and degradation of Nrf2 driven by Keap1 .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of K67 involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation reactions involving aromatic compounds.

    Functional Group Modifications: Various functional groups are introduced to the core structure through substitution reactions to enhance the compound’s biological activity.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: K67 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups on this compound.

    Substitution: Substitution reactions are commonly employed to introduce different functional groups to the core structure of this compound.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Various halogenating agents and nucleophiles are used for substitution reactions.

Major Products: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can exhibit different biological activities .

Scientific Research Applications

K67 has a wide range of scientific research applications, including:

    Chemistry: this compound is used as a model compound in studies related to the Keap1-Nrf2 pathway and its role in oxidative stress.

    Biology: In biological research, this compound is employed to study the interaction between Keap1 and p62 and its impact on cellular processes.

    Medicine: this compound has shown potential in the treatment of hepatocellular carcinoma by inhibiting the proliferation of cancer cells.

    Industry: this compound is used in the development of new therapeutic agents targeting the Keap1-Nrf2 pathway

Mechanism of Action

K67 exerts its effects by specifically inhibiting the interaction between Keap1 and phosphorylated p62. This inhibition prevents p-p62 from blocking the binding of Keap1 and Nrf2, thereby restoring the ubiquitination and degradation of Nrf2 driven by Keap1. The molecular targets involved in this mechanism include the Keap1 protein and the Nrf2 pathway, which play crucial roles in cellular defense against oxidative stress .

Comparison with Similar Compounds

Uniqueness of this compound: this compound is unique in its high specificity and potency in inhibiting the Keap1-p62 interaction. This specificity makes it a valuable tool in studying the Keap1-Nrf2 pathway and its role in various diseases, particularly in cancer research .

Properties

IUPAC Name

4-ethoxy-N-[4-[(4-ethoxyphenyl)sulfonylamino]-3-(2-oxopropyl)naphthalen-1-yl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N2O7S2/c1-4-37-22-10-14-24(15-11-22)39(33,34)30-28-19-21(18-20(3)32)29(27-9-7-6-8-26(27)28)31-40(35,36)25-16-12-23(13-17-25)38-5-2/h6-17,19,30-31H,4-5,18H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIVGOOWLHGDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=C(C=C4)OCC)CC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

582.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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